molecular formula C28H29ClN2O3 B2735969 (4-(3-Chlorophenyl)piperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone CAS No. 941947-96-2

(4-(3-Chlorophenyl)piperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone

Cat. No.: B2735969
CAS No.: 941947-96-2
M. Wt: 477
InChI Key: PTAHOQGCJONUKA-UHFFFAOYSA-N
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Description

The compound (4-(3-Chlorophenyl)piperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone features a 3-chlorophenyl-substituted piperazine moiety linked via a ketone bridge to a phenyl ring modified with a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy methyl group. Piperazine derivatives are widely studied for their interactions with central nervous system (CNS) targets, such as serotonin and dopamine receptors, while benzofuran moieties may enhance lipophilicity and modulate blood-brain barrier permeability .

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29ClN2O3/c1-28(2)18-22-5-3-8-25(26(22)34-28)33-19-20-9-11-21(12-10-20)27(32)31-15-13-30(14-16-31)24-7-4-6-23(29)17-24/h3-12,17H,13-16,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAHOQGCJONUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3-Chlorophenyl)piperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone, often referred to as a piperazine derivative, has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its effects.

Chemical Structure and Properties

The molecular formula of the compound is C27H37ClN2O4C_{27}H_{37}ClN_2O_4, with a molecular weight of approximately 489.05 g/mol. The compound features a piperazine ring substituted with a chlorophenyl group and a benzofuran moiety, which is hypothesized to contribute to its biological activity.

Research indicates that compounds similar to this piperazine derivative often interact with various neurotransmitter receptors, particularly serotonin receptors (5-HT1A and 5-HT7). These interactions are crucial in modulating mood and anxiety levels. For instance, studies have shown that dual antagonists targeting both 5-HT1A and 5-HT7 receptors exhibit antidepressant-like effects in animal models, suggesting that the compound may possess similar properties .

Antidepressant Effects

A study investigating the antidepressant-like activity of related compounds demonstrated significant efficacy in the forced swim test (FST), a common model for assessing antidepressant effects in rodents. Compounds with dual receptor activity showed enhanced efficacy compared to selective serotonin reuptake inhibitors (SSRIs) like trazodone .

Safety Profile

In vitro studies have assessed the safety profile of these compounds concerning hepatotoxicity and cytochrome P450 (CYP) inhibition. The tested derivatives indicated a lower risk of mutagenicity compared to traditional antidepressants, although concerns regarding skin sensitization were noted .

Case Studies

StudyFindings
Study 1 : Evaluation of 5-HT receptor binding affinitiesThe compound exhibited high affinity for both 5-HT1A and 5-HT7 receptors (Ki=20nMK_i=20nM for 5-HT1A and Ki=19nMK_i=19nM for 5-HT7), correlating with its potential antidepressant effects .
Study 2 : ADMET ProfilingIn silico predictions suggested favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles comparable to existing antidepressants .
Study 3 : Hepatotoxicity AssessmentIn vitro tests on HepG2 cell lines indicated no significant hepatotoxic effects at therapeutic concentrations .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound A: (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone ()
  • Key Differences: Quinoline vs. Benzofuran: Replaces the benzofuran group with a 7-chloroquinoline heterocycle, introducing a nitrogen atom and extending π-conjugation. This may enhance interactions with aromatic residues in enzyme active sites (e.g., antimalarial targets like plasmepsin) . 4,4-Difluorocyclohexyl vs.
  • Physicochemical Properties: Molecular weight: 393.14 g/mol (calculated from ). NMR Data: Piperazine protons resonate at δ 3.16–3.30 (m, 4H), while quinoline aromatic protons appear at δ 8.76 (d, 1H) .
Compound B: (4-(2,3-Dichlorophenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone ()
  • Key Differences: 2,3-Dichlorophenyl vs. serotonin 5-HT1A receptors). Methylpiperazine Propoxy Group: Introduces a tertiary amine, enhancing solubility in acidic environments and possibly influencing blood-brain barrier penetration.
  • Physicochemical Properties :
    • IR Data: Amide carbonyl stretch at 1643 cm⁻¹, distinct from the ketone in the target compound .
    • Melting Point: 156–158 °C, suggesting higher crystallinity compared to liquid or oily analogues .

Structural and Functional Implications

Table 1: Comparative Overview of Key Features
Feature Target Compound Compound A () Compound B ()
Aromatic Group 2,2-Dimethyl-2,3-dihydrobenzofuran 7-Chloroquinoline 2,3-Dichlorophenyl
Piperazine Subst. 3-Chlorophenyl 7-Chloroquinolin-4-yl 2,3-Dichlorophenyl
Ketone Adjacent Phenyl with benzofuran-oxy methyl 4,4-Difluorocyclohexyl Phenyl with methylpiperazine propoxy
Molecular Weight ~450–470 g/mol (estimated) 393.14 g/mol ~500–520 g/mol (estimated)
Key Applications CNS-targeted (inferred) Antimalarial (quinoline-based inference) Antipsychotic (dopamine receptor inference)
Benzofuran vs. Quinoline Moieties
  • The benzofuran group in the target compound contributes to a fused bicyclic structure with oxygen, favoring moderate lipophilicity (logP ~3–4). In contrast, Compound A’s quinoline moiety introduces a planar, nitrogen-containing heterocycle, which may improve DNA intercalation properties but reduce CNS penetration due to increased polarity .
Chlorophenyl Substitution Patterns
  • The 3-chlorophenyl group in the target compound provides a single electron-withdrawing substituent, balancing receptor affinity and metabolic oxidation. Compound B’s 2,3-dichlorophenyl group likely enhances receptor binding avidity but may increase hepatotoxicity risks due to higher halogen load .

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